molecular formula C29H35N3O2 B2606056 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide CAS No. 946287-37-2

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2606056
CAS No.: 946287-37-2
M. Wt: 457.618
InChI Key: KOQYPSNSXBVMAJ-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a dimethylaminophenyl group, a tetrahydroisoquinoline moiety, and an ethoxyphenyl acetamide backbone. The dimethylamino group may enhance solubility and influence electronic properties, while the tetrahydroisoquinoline scaffold is associated with bioactivity in neurological and anticancer agents .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O2/c1-4-34-27-15-9-22(10-16-27)19-29(33)30-20-28(24-11-13-26(14-12-24)31(2)3)32-18-17-23-7-5-6-8-25(23)21-32/h5-16,28H,4,17-21H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQYPSNSXBVMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Coupling with the ethoxyphenyl acetamide: This final step may involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Acetamide Derivatives

The target compound shares structural similarities with several acetamide derivatives discussed in the evidence:

Compound Name Key Substituents Notable Features
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide Dimethylaminoethyl, methoxy Enhanced solubility due to polar groups; potential CNS activity.
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Azo, phenylhydrazone Strong π-conjugation for optical/electronic applications; DFT-validated properties.
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Hydroxyl, azo, phenylhydrazone pH-sensitive electronic transitions; redox activity.
N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide Cyclohexyl, hydroxyethyl Improved metabolic stability; conformational rigidity.

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound likely enhances electron-donating capacity compared to methoxy or hydroxyethyl substituents in analogs .
  • Bioactivity: Tetrahydroisoquinoline derivatives are associated with opioid receptor modulation, whereas phenylhydrazone-containing analogs (e.g., ) exhibit dye or sensor applications.
  • Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, while hydrophobic groups like ethoxyphenyl may enhance membrane permeability.
Methodological Insights from Comparative Studies
  • Computational Modeling: Density Functional Theory (DFT) studies on related acetamides (e.g., ) highlight the importance of electron distribution and frontier molecular orbitals in predicting reactivity. For the target compound, similar methods could elucidate charge transfer interactions between the tetrahydroisoquinoline and ethoxyphenyl groups.
  • Synthetic Feasibility : N-substituted maleimides () and sulfanyl acetamides () demonstrate the versatility of acetamide backbones for functionalization, suggesting routes to optimize the target compound’s synthesis.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(4-ethoxyphenyl)acetamide, commonly referred to as a tetrahydroisoquinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C28H35N3O3C_{28}H_{35}N_{3}O_{3} with a molecular weight of approximately 493.67 g/mol. The structure features a tetrahydroisoquinoline moiety that is known for its diverse pharmacological properties.

Tetrahydroisoquinoline derivatives have been studied for their interactions with various biological targets, including:

  • Receptor Modulation : These compounds often act as ligands for neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Kinase Inhibition : Some derivatives exhibit inhibitory effects on kinases involved in cell signaling pathways critical for cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance:

  • Cell Proliferation Inhibition : Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines such as MV4-11 and MOLM13. The IC50 values for these compounds were reported at approximately 0.3 µM and 1.2 µM respectively, indicating potent activity against acute leukemia cells .
Compound Cell Line IC50 (µM) Mechanism
Tetrahydroisoquinoline DerivativeMV4-110.3MEK1/2 inhibition
Tetrahydroisoquinoline DerivativeMOLM131.2MEK1/2 inhibition

Neuropharmacological Effects

Tetrahydroisoquinolines have also been investigated for their neuropharmacological effects:

  • Orexin Receptor Antagonism : Some derivatives display selective antagonism at orexin receptors, which are implicated in sleep-wake regulation and appetite control. For example, modifications at the 1-position of the isoquinoline scaffold significantly affect receptor binding affinity and selectivity .

Case Studies

Several case studies provide insight into the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of tetrahydroisoquinoline derivatives on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • Neurotransmitter Modulation : Another investigation focused on the modulation of neurotransmitter systems in animal models, revealing potential applications in treating mood disorders.

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including amide coupling, alkylation, and heterocyclic ring formation. For example, analogous compounds are synthesized via sequential nucleophilic substitutions and catalytic hydrogenation steps . To optimize yields:

  • Design of Experiments (DOE): Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and reduce experimental runs while maximizing data quality .
  • Purification: Employ gradient chromatography or recrystallization to isolate high-purity intermediates.

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent patterns and confirms stereochemistry. For example, aromatic protons in the tetrahydroisoquinolinyl group appear as distinct multiplet signals .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation pathways .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
  • HPLC/UPLC: Assess purity (>95%) using reverse-phase columns with UV/Vis detection .

(Advanced) How can computational methods predict physicochemical properties and reactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and charge distribution .
  • Molecular Dynamics (MD): Simulates solvation effects and conformational stability in biological matrices .
  • Docking Studies: Evaluates binding affinities to target receptors (e.g., neurotransmitter transporters) using AutoDock or Schrödinger .

(Advanced) What strategies resolve contradictions between theoretical predictions and experimental data?

Methodological Answer:

  • Cross-Validation: Compare computational results (e.g., DFT-derived bond lengths) with X-ray crystallography or neutron diffraction data .
  • Sensitivity Analysis: Adjust computational parameters (basis sets, solvation models) to align with experimental observations (e.g., pKa, logP) .
  • Advanced Spectroscopy: Use 2D NMR (COSY, NOESY) or X-ray Photoelectron Spectroscopy (XPS) to resolve structural ambiguities .

(Basic) What in vitro assays are appropriate for initial pharmacological evaluation?

Methodological Answer:

  • Cell-Based Assays: Use transfected HEK293 cells to assess receptor modulation (e.g., GPCR activity) with calcium flux or cAMP readouts.
  • Controls: Include positive controls (known agonists/antagonists) and vehicle controls (DMSO <0.1%) to minimize false positives .
  • Dose-Response Curves: Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values .

(Advanced) How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Systems: Enhance mixing and heat transfer for exothermic steps (e.g., amide coupling), reducing racemization .
  • In-Line Analytics: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Catalyst Immobilization: Employ heterogeneous catalysts (e.g., Pd/C) to improve recyclability and reduce metal leaching .

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